27-Hydroxycholesterol

Catalog No.
S515845
CAS No.
20380-11-4
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
27-Hydroxycholesterol

CAS Number

20380-11-4

Product Name

27-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

FYHRJWMENCALJY-YSQMORBQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(25R)-26-hydroxycholesterol, (25R)-cholest-5-ene-3 beta,26-diol, (3 beta,25R)-cholest-5-ene-3,26-diol, 26-hydroxycholesterol, (25R), 27-hydroxycholesterol, 5-cholestene-3 beta,27-diol, cholest-5-ene-3 beta,26-diol, (25R)-, cholest-5-ene-3 beta,27-diol

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO

The exact mass of the compound 27-Hydroxycholesterol is 402.3498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 26-hydroxycholesterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

27-Hydroxycholesterol (27-HC) is the most abundant circulating oxysterol, enzymatically derived from cholesterol via the cytochrome P450 enzyme CYP27A1 [1]. Unlike the structurally inert parent sterol, 27-HC functions as a potent Liver X Receptor (LXR) agonist and is recognized as the first identified endogenous Selective Estrogen Receptor Modulator (SERM) . In procurement and assay design, it is primarily utilized as a critical analytical standard for clinical lipidomics and as a targeted biochemical tool for modeling cholesterol-driven pathologies, particularly ER-positive breast cancer proliferation and atherosclerosis [1].

Substituting 27-HC with closely related oxysterols like 25-hydroxycholesterol (25-HC) or 24S-hydroxycholesterol (24S-HC) fundamentally compromises assay validity. While all three are LXR agonists, only 27-HC exhibits profound SERM activity, binding to estrogen receptors (ERα and ERβ) to drive context-dependent proliferation in breast cancer models [1]. Furthermore, in mass spectrometry-based lipidomics, these isomers possess identical molecular weights (m/z 402.6) but require precise chromatographic separation; using the wrong isomer standard leads to severe misquantification of macrophage-derived (27-HC) versus brain-derived (24S-HC) cholesterol metabolism markers [2].

Selective Estrogen Receptor Modulator (SERM) Affinity

Unlike unmodified cholesterol, which lacks ER binding, 27-HC acts as a bona fide endogenous SERM. Competitive ligand-binding assays demonstrate that 27-HC binds to ERα with a Ki of 1.32 μM and to ERβ with a Ki of 0.42 μM [1]. In contrast, the prototypical agonist 17β-estradiol (E2) binds both subtypes with near-equal, low-nanomolar affinity, while cholesterol shows no binding [1].

Evidence DimensionERα / ERβ Binding Affinity (Ki)
Target Compound Data27-HC: Ki = 1.32 μM (ERα) and 0.42 μM (ERβ)
Comparator Or Baseline17β-estradiol (E2): ~0.1-1 nM (Equal high affinity); Cholesterol: No binding
Quantified Difference27-HC has >1000-fold lower affinity than E2, but functions as a partial agonist/antagonist (SERM) unlike the parent sterol.
ConditionsIn vitro competitive ligand-binding assays

Crucial for researchers procuring a physiologically relevant, cholesterol-derived partial ER agonist to study hypercholesterolemia-linked breast cancer.

Potent LXRα and LXRβ Agonism for Lipid Homeostasis Assays

27-HC is a highly potent activator of both Liver X Receptor subtypes, which regulate cholesterol efflux and fatty acid homeostasis. In vitro reporter assays establish that 27-HC activates LXRα and LXRβ with EC50 values of 85 nM and 71 nM, respectively . This provides a measurable, high-potency baseline for LXR activation compared to the parent molecule cholesterol, which does not activate LXR at physiological concentrations .

Evidence DimensionLXRα / LXRβ Activation (EC50)
Target Compound Data27-HC: EC50 = 85 nM (LXRα), 71 nM (LXRβ)
Comparator Or BaselineCholesterol: Inactive at LXR
Quantified DifferenceNanomolar LXR activation vs. complete inactivity of the parent sterol.
ConditionsIn vitro LXR reporter assays

Validates the procurement of 27-HC as a positive control or primary stimulus in macrophage cholesterol efflux and atherosclerosis models.

Distinct LC-MS/MS Retention for Lipidomic Standardization

In clinical lipidomics, distinguishing 27-HC from its isomers 24S-HC and 25-HC is critical because they share the same precursor mass but represent different biological pathways. Under optimized reversed-phase LC-MS/MS conditions using a Hypersil GOLD column, derivatized 27-HC elutes at a distinct retention time of 8.26 min, compared to 24S-hydroxycholesterol which elutes at 7.77 min[1].

Evidence DimensionLC-MS/MS Retention Time
Target Compound Data27-HC: 8.26 min
Comparator Or Baseline24S-HC: 7.77 min
Quantified Difference~0.5 minute baseline chromatographic resolution under standard reversed-phase gradients.
ConditionsReversed-phase LC-MS/MS (Hypersil GOLD column, methanol/formic acid gradient)

Essential for analytical chemists who must procure exact isomer standards to calibrate mass spectrometers and prevent false biomarker quantification.

Specific Induction of MCF-7 Breast Cancer Proliferation

27-HC specifically drives the proliferation of ER-positive breast cancer cells, acting as a functional link between high cholesterol and cancer. In MCF-7 cell assays, 27-HC acts as a partial ER agonist, promoting tumor growth in a dose-dependent manner [1]. This differentiates its procurement utility from 25-hydroxycholesterol, which is primarily studied for its broad-spectrum antiviral properties rather than ER-driven tumorigenesis[1].

Evidence DimensionER-dependent cell proliferation
Target Compound Data27-HC: Induces MCF-7 proliferation (partial ER agonist)
Comparator Or Baseline25-HC: Primarily antiviral/immune-modulatory; lacks potent SERM-driven proliferation
Quantified Difference27-HC drives ER+ xenograft and in vitro proliferation compared to other endogenous oxysterols.
ConditionsMCF-7 cell culture and murine xenograft models

Dictates the choice of 27-HC over other oxysterols for oncology researchers modeling the metabolic microenvironment of breast tumors.

LC-MS/MS Analytical Standard for Clinical Lipidomics

Because 27-HC requires precise chromatographic separation from isomers like 24S-HC and 25-HC, procuring high-purity 27-HC is mandatory for constructing accurate standard curves. It is used to quantify macrophage-derived cholesterol metabolism and assess hypercholesterolemia biomarkers in plasma and tissue samples [1].

In Vitro Modeling of ER-Positive Breast Cancer

Leveraging its profile as an endogenous SERM with established Ki values for ERα and ERβ, 27-HC is the preferred reagent for stimulating MCF-7 cell proliferation. It allows oncology researchers to model the direct impact of cholesterol metabolites on tumor growth without relying on synthetic estrogens [2].

LXR-Mediated Atherosclerosis and Macrophage Assays

Given its potent nanomolar EC50 for LXRα and LXRβ, 27-HC is heavily utilized as a physiological agonist in macrophage cholesterol efflux assays. It serves as a critical tool for investigating the molecular mechanisms of atherosclerosis and lipid homeostasis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 Da

Monoisotopic Mass

402.349780706 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T2NA6P5SQ

Other CAS

20380-11-4

Wikipedia

27-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
1: Hashimoto Y, Sugiura H, Togo S, Koarai A, Abe K, Yamada M, Ichikawa T, Kikuchi T, Numakura T, Onodera K, Tanaka R, Sato K, Yanagisawa S, Okazaki T, Tamada T, Kikuchi T, Hoshikawa Y, Okada Y, Ichinose M. 27-Hydroxycholesterol accelerates cellular senescence in human lung resident cells. Am J Physiol Lung Cell Mol Physiol. 2016 Jun 1;310(11):L1028-41. doi: 10.1152/ajplung.00351.2015. Epub 2016 Apr 1. PubMed PMID: 27036870.
2: Shirouchi B, Kashima K, Horiuchi Y, Nakamura Y, Fujimoto Y, Tong LT, Sato M. 27-Hydroxycholesterol suppresses lipid accumulation by down-regulating lipogenic and adipogenic gene expression in 3T3-L1 cells. Cytotechnology. 2016 Mar 17. [Epub ahead of print] PubMed PMID: 26983933.
3: Roberg-Larsen H, Lund K, Seterdal KE, Solheim S, Vehus T, Solberg N, Krauss S, Lundanes E, Wilson SR. Mass spectrometric detection of 27-hydroxycholesterol in breast cancer exosomes. J Steroid Biochem Mol Biol. 2016 Feb 10. pii: S0960-0760(16)30020-6. doi: 10.1016/j.jsbmb.2016.02.006. [Epub ahead of print] PubMed PMID: 26877254.
4: Heverin M, Ali Z, Olin M, Tillander V, Joibari MM, Makoveichuk E, Leitersdorf E, Warner M, Olivercrona G, Gustafsson JÅ, Björkhem I. On the regulatory importance of 27-hydroxycholesterol in mouse liver. J Steroid Biochem Mol Biol. 2016 Feb 3. pii: S0960-0760(16)30015-2. doi: 10.1016/j.jsbmb.2016.02.001. [Epub ahead of print] Review. PubMed PMID: 26851362.
5: Wang HL, Wang YY, Liu XG, Kuo SH, Liu N, Song QY, Wang MW. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer's Disease: A Meta-Analysis. J Alzheimers Dis. 2016 Jan 13;51(1):45-55. doi: 10.3233/JAD-150734. PubMed PMID: 26836015.
6: Vini R, Juberiya AM, Sreeja S. Evidence of pomegranate methanolic extract in antagonizing the endogenous SERM, 27-hydroxycholesterol. IUBMB Life. 2016 Feb;68(2):116-21. doi: 10.1002/iub.1465. Epub 2016 Jan 12. PubMed PMID: 26756990.
7: Raza S, Meyer M, Schommer J, Hammer KD, Guo B, Ghribi O. 27-Hydroxycholesterol stimulates cell proliferation and resistance to docetaxel-induced apoptosis in prostate epithelial cells. Med Oncol. 2016 Feb;33(2):12. doi: 10.1007/s12032-015-0725-5. Epub 2016 Jan 5. PubMed PMID: 26732475.
8: Vurusaner B, Gamba P, Gargiulo S, Testa G, Staurenghi E, Leonarduzzi G, Poli G, Basaga H. Nrf2 antioxidant defense is involved in survival signaling elicited by 27-hydroxycholesterol in human promonocytic cells. Free Radic Biol Med. 2016 Feb;91:93-104. doi: 10.1016/j.freeradbiomed.2015.12.007. Epub 2015 Dec 10. PubMed PMID: 26689473.
9: Marengo B, Bellora F, Ricciarelli R, De Ciucis C, Furfaro A, Leardi R, Colla R, Pacini D, Traverso N, Moretta A, Pronzato MA, Bottino C, Domenicotti C. Oxysterol mixture and, in particular, 27-hydroxycholesterol drive M2 polarization of human macrophages. Biofactors. 2016 Jan-Feb;42(1):80-92. doi: 10.1002/biof.1243. Epub 2015 Dec 16. PubMed PMID: 26669587.
10: Nelson ER. Detection of Endogenous Selective Estrogen Receptor Modulators such as 27-Hydroxycholesterol. Methods Mol Biol. 2016;1366:431-43. doi: 10.1007/978-1-4939-3127-9_34. PubMed PMID: 26585155.
11: Raza S, Ohm JE, Dhasarathy A, Schommer J, Roche C, Hammer KD, Ghribi O. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells. Mol Cell Biochem. 2015 Dec;410(1-2):187-95. doi: 10.1007/s11010-015-2551-7. Epub 2015 Sep 8. PubMed PMID: 26350565; PubMed Central PMCID: PMC4821067.
12: Zhang DD, Yu HL, Ma WW, Liu QR, Han J, Wang H, Xiao R. 27-Hydroxycholesterol contributes to disruptive effects on learning and memory by modulating cholesterol metabolism in the rat brain. Neuroscience. 2015 Aug 6;300:163-73. doi: 10.1016/j.neuroscience.2015.05.022. Epub 2015 May 16. PubMed PMID: 25987203.
13: Gargiulo S, Gamba P, Testa G, Rossin D, Biasi F, Poli G, Leonarduzzi G. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability. Aging Cell. 2015 Aug;14(4):569-81. doi: 10.1111/acel.12322. Epub 2015 Mar 10. PubMed PMID: 25757594; PubMed Central PMCID: PMC4531071.
14: Lee WR, Ishikawa T, Umetani M. The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol. Clin Lipidol. 2014;9(6):617-624. PubMed PMID: 25632306; PubMed Central PMCID: PMC4306277.
15: Ma WW, Li CQ, Yu HL, Zhang DD, Xi YD, Han J, Liu QR, Xiao R. The oxysterol 27-hydroxycholesterol increases oxidative stress and regulate Nrf2 signaling pathway in astrocyte cells. Neurochem Res. 2015 Apr;40(4):758-66. doi: 10.1007/s11064-015-1524-2. Epub 2015 Jan 29. PubMed PMID: 25630716.
16: Heo W, Kim SM, Eo SK, Rhim BY, Kim K. FSL-1, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol. Korean J Physiol Pharmacol. 2014 Dec;18(6):475-80. doi: 10.4196/kjpp.2014.18.6.475. Epub 2014 Dec 30. PubMed PMID: 25598661; PubMed Central PMCID: PMC4296036.
17: Bandaru VV, Haughey NJ. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum. BMC Neurosci. 2014 Dec 24;15:137. doi: 10.1186/s12868-014-0137-z. PubMed PMID: 25539717; PubMed Central PMCID: PMC4304132.
18: Civra A, Cagno V, Donalisio M, Biasi F, Leonarduzzi G, Poli G, Lembo D. Inhibition of pathogenic non-enveloped viruses by 25-hydroxycholesterol and 27-hydroxycholesterol. Sci Rep. 2014 Dec 15;4:7487. doi: 10.1038/srep07487. PubMed PMID: 25501851; PubMed Central PMCID: PMC4265783.
19: Kim SM, Kim BY, Eo SK, Kim CD, Kim K. 27-Hydroxycholesterol up-regulates CD14 and predisposes monocytic cells to superproduction of CCL2 in response to lipopolysaccharide. Biochim Biophys Acta. 2015 Mar;1852(3):442-50. doi: 10.1016/j.bbadis.2014.12.003. Epub 2014 Dec 9. PubMed PMID: 25497142.
20: Heverin M, Maioli S, Pham T, Mateos L, Camporesi E, Ali Z, Winblad B, Cedazo-Minguez A, Björkhem I. 27-hydroxycholesterol mediates negative effects of dietary cholesterol on cognition in mice. Behav Brain Res. 2015 Feb 1;278:356-9. doi: 10.1016/j.bbr.2014.10.018. Epub 2014 Oct 18. PubMed PMID: 25453744.

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